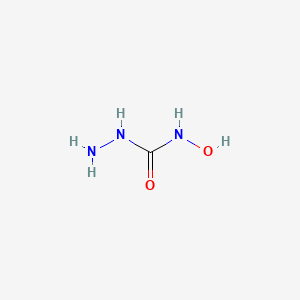

N-hydroxy-1-hydrazinecarboxamide

Description

Historical Context and Early Chemical Investigations

The study of N-hydroxy-1-hydrazinecarboxamide, often referred to as hydroxysemicarbazide (HSC) in early literature, is closely tied to the broader field of hydrazine (B178648) chemistry. Hydrazine (H2N-NH2) itself is a powerful reducing agent and a fundamental component in the synthesis of many organic molecules. nih.gov Early investigations into hydrazine derivatives explored how the addition of different functional groups would alter their chemical behavior.

While specific early discovery papers for this compound are not prominently documented in broad chemical literature, its study is situated within the exploration of semicarbazides and their derivatives. Semicarbazides, which feature a hydrazinecarboxamide core, are well-known for their ability to react with aldehydes and ketones to form semicarbazones. The introduction of an N-hydroxy group was a logical extension of this research, aiming to understand its effect on the molecule's reactivity, coordination properties, and potential as a synthetic intermediate. Studies on related compounds, like N-hydroxysuccinimide (NHS), which also features the N-hydroxy functionality, began to highlight the utility of this group in activation and coupling reactions in organic synthesis. chemicalbook.com

Structural Features and Reactive Moieties of this compound

The chemical identity and reactivity of this compound are dictated by its molecular structure. The molecule possesses several key functional groups: a primary amine (-NH2), a hydrazine linkage (-NH-NH-), a carbonyl group (C=O), and a hydroxylamino group (-NHOH). This combination of moieties allows for a diverse range of chemical interactions.

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CH5N3O2 |

| Molecular Weight | 91.07 g/mol |

| IUPAC Name | 1-amino-3-hydroxyurea |

| CAS Number | 21520-79-6 |

Data sourced from PubChem. nih.gov

Overview of Research Significance in Modern Chemistry

In contemporary chemical research, this compound and its analogs are valued for their specific applications in synthesis and materials science.

One significant area of research is its use as a stripping agent and reductant in nuclear fuel reprocessing. researchgate.net Studies have shown that hydroxysemicarbazide (HSC) can effectively reduce and strip tetravalent neptunium (B1219326) (Np(IV)) and plutonium (Pu(IV)) from organic phases (like TBP/OK) back into an aqueous phase, which is a crucial step in the separation of uranium and plutonium in the PUREX process. researchgate.netresearchgate.net Its performance is influenced by factors such as concentration, temperature, and acidity. researchgate.net

Furthermore, the core structure of this compound serves as a scaffold in coordination chemistry. Semicarbazide-based ligands are known to form stable complexes with a variety of transition metals, creating structures with interesting magnetic or catalytic properties. rsc.org The introduction of the N-hydroxy group can modify the ligand's donor properties and the resulting complex's geometry and stability. While research on this compound itself as a ligand is not extensive, the principles are derived from the well-documented chemistry of semicarbazones and thiosemicarbazones, which are known to act as versatile chelating agents. nih.govcore.ac.uk

The reactive functional groups also make it a useful intermediate in organic synthesis. For instance, the hydrazine and amine functionalities can be used to build more complex heterocyclic structures, which are a cornerstone of many areas of chemical research. The related N-hydroxy-2-phenyl-1-hydrazinecarboxamide is noted as a reagent and intermediate in the preparation of other organic compounds.

Table 2: Compound Names Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | 4-hydroxysemicarbazide, 1-amino-3-hydroxyurea, HSC |

| Hydrazine | |

| N-hydroxysuccinimide | NHS |

| Semicarbazide (B1199961) | Hydrazinecarboxamide |

| Neptunium | Np |

| Plutonium | Pu |

| N-hydroxy-2-phenyl-1-hydrazinecarboxamide |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

21520-79-6 |

|---|---|

Formule moléculaire |

C13H13NO2 |

Poids moléculaire |

215.25 g/mol |

Nom IUPAC |

ethyl 4-methylquinoline-2-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)12-8-9(2)10-6-4-5-7-11(10)14-12/h4-8H,3H2,1-2H3 |

Clé InChI |

OWRUVBQJRQRQPM-UHFFFAOYSA-N |

SMILES |

C(=O)(NN)NO |

SMILES canonique |

CCOC(=O)C1=NC2=CC=CC=C2C(=C1)C |

Autres numéros CAS |

21520-79-6 |

Origine du produit |

United States |

Synthetic Methodologies and Reaction Pathways for N Hydroxy 1 Hydrazinecarboxamide and Its Analogs

Classical Synthetic Routes to N-hydroxy-1-hydrazinecarboxamide

Traditional methods for synthesizing the this compound scaffold rely on fundamental organic reactions, primarily involving the formation of the core semicarbazide (B1199961) structure from precursor molecules.

The synthesis of this compound analogs often begins with a substituted benzohydrazide. In one common approach, this precursor is reacted with an appropriate isocyanate in an anhydrous solvent like acetonitrile. This reaction directly yields the desired N-alkyl-2-aroylhydrazine-1-carboxamide.

An alternative classical route generates the isocyanate in situ to avoid handling these reactive intermediates directly. For instance, an alkyl azide (B81097) can be reacted with a suitable acid chloride to form an acyl azide, which then undergoes a Curtius rearrangement to produce the isocyanate. This is immediately trapped by the hydrazide present in the reaction mixture. For the synthesis of the N-methyl derivative specifically, N-succinimidyl N-methylcarbamate serves as a stable and non-toxic substitute for methyl isocyanate, reacting in the presence of a non-nucleophilic base. nih.gov

A general scheme for these classical approaches is outlined below:

Table 1: Classical Synthesis of N-substituted Hydrazine-1-carboxamides

| Method | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield Range |

|---|---|---|---|---|---|

| A | 4-(Trifluoromethyl)benzohydrazide | Alkyl isocyanate | Anhydrous MeCN | N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | 77-91% |

| B | 4-(Trifluoromethyl)benzohydrazide | Alkyl azide, Acid chloride | Toluene, 110 °C | N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | 78-91% |

Data sourced from studies on analogous structures. nih.gov

Condensation reactions are fundamental to forming the amide and hydrazide bonds within the this compound structure. wikipedia.orgebsco.com In a typical sequence, a ketone or aldehyde is reacted with N-hydroxy semicarbazide via a condensation reaction to form the corresponding N-hydroxy semicarbazone. researchgate.net This type of reaction involves the combination of two molecules to form a larger molecule, usually with the loss of a small molecule like water. wikipedia.orglabxchange.org

The process can be catalyzed by either acids or bases. wikipedia.org For example, the synthesis of hydroxy semicarbazone derivatives has been achieved by the condensation of various ketones and acetophenones with N-hydroxy semicarbazide. researchgate.net Similarly, other hydrazine (B178648) carboxamides are synthesized by heating a semicarbazide with an aromatic carbonyl compound in ethanol (B145695), often with a few drops of glacial acetic acid to catalyze the reaction. nih.gov

A novel approach involves the decarboxylative condensation of N-alkyl hydroxylamines with α-ketoacids. nih.gov This method provides a mild pathway to amide bond formation, avoiding the need for harsh activating reagents that can complicate purification and lead to racemization. The reaction between phenylpyruvic acid and N-hydroxy-(S)-1-phenylethylamine oxalate (B1200264) in N,N-dimethylformamide (DMF) at 40 °C exemplifies this chemoselective process. nih.gov

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry aims to improve upon classical methods by enhancing efficiency, reducing environmental impact, and enabling more complex molecular designs.

Green chemistry principles are increasingly being applied to the synthesis of hydrazinecarboxamides and their analogs. nih.govresearchgate.net These approaches focus on using less hazardous solvents, reducing waste, and improving energy efficiency. nih.gov A key development in this area is the use of ultrasound irradiation, which can significantly accelerate reaction rates and improve yields compared to conventional heating. nih.gov

Table 2: Comparison of Conventional vs. Ultrasound-Promoted Synthesis of Hydrazine Carboxamides

| Method | Solvent | Reaction Time | Key Advantages |

|---|---|---|---|

| Conventional Heating | Ethanol | 1 to 48 hours | Established methodology |

This table illustrates the general advantages observed in the synthesis of analogous hydrazine carboxamides. nih.gov

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions under milder conditions and with greater selectivity. For the synthesis of amides and related structures, various catalytic systems have been developed. While direct catalytic methods for this compound are not extensively documented, principles from related syntheses are applicable.

For example, water-soluble copper(II) catalysts have been used for the selective conversion of nitriles to N-substituted amides in water, a green solvent. researchgate.net This demonstrates the potential for metal-catalyzed reactions in aqueous media for forming the carboxamide moiety. Another approach uses triethylamine (B128534) as a catalyst or "accelerant" in the reaction between phthalic anhydride (B1165640) and hydroxylamine (B1172632) hydrochloride in isopropanol (B130326) to synthesize N-hydroxyphthalimide, a related N-hydroxy amide compound. google.com This method improves upon older techniques that used inorganic bases, which complicated product purification. google.com

Solid-phase synthesis (SPS) offers significant advantages for the preparation of compound libraries and simplifies the purification process, as excess reagents can be removed by simple filtration. lsu.edu This technique involves attaching a reactant to a solid support, such as a polystyrene resin, and carrying out the synthesis in a stepwise manner. lsu.eduresearchgate.net

For the synthesis of molecules with a semicarbazide structure, a semicarbazide resin can be employed. researchgate.net Such a resin can be prepared by treating aminomethyl polystyrene with an activating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with tert-butyl carbazate. researchgate.net This functionalized resin can then be used to immobilize molecules and build more complex structures. Solid-phase synthesis has been successfully used to create diverse collections of hybrid molecules incorporating semicarbazide submonomers. researchgate.netumn.edu This methodology is particularly useful for generating libraries of related compounds for screening purposes. researchgate.net

Synthesis of this compound Derivatives and Substituted Analogs

The synthesis of derivatives from this compound, also known as 4-hydroxysemicarbazide, capitalizes on the reactivity of its hydrazine and N-hydroxy functionalities. These derivatives are important for creating libraries of compounds for various research applications.

Formation of N-substituted Hydrazinecarboxamides

N-substituted hydrazinecarboxamides can be synthesized through various methods, including the direct reaction of hydrazine precursors with substituted compounds. One efficient method involves the ultrasonic irradiation of precursor compounds in an environmentally friendly solvent system like water-glycerol, which can lead to faster reactions and higher yields compared to conventional synthesis. researchgate.net For instance, N-[substituted phenyl]hydrazinecarboxamides have been synthesized using this approach. researchgate.net

Another strategy involves the modification of a pre-existing hydrazinecarboxamide structure. For example, derivatives of N-[3-(Hydrazinecarbonyl)-4-hydroxyphenyl]acetamide have been synthesized, demonstrating the derivatization of a more complex hydrazinecarboxamide scaffold. ktu.edu The synthesis of mono-N-substituted hydrazides can also be achieved through novel C-N bond formation strategies, highlighting the diverse routes available for N-substitution. researchgate.net

Table 1: Examples of N-Substituted Hydrazinecarboxamide Synthesis

| Starting Materials | Product | Synthetic Method |

|---|---|---|

| Substituted Phenylhydrazine, Urea (B33335) | N-[substituted phenyl]hydrazinecarboxamide | Ultrasonic Irradiation researchgate.net |

| 5-Aminosalicylic carbohydrazide | N-[3-(hydrazinecarbonyl)-4-hydroxyphenyl]acetamide derivatives | Multi-step modification ktu.edu |

Semicarbazone Formation from this compound and Carbonyl Compounds

Semicarbazones are formed through a condensation reaction between a semicarbazide derivative and a carbonyl compound, such as an aldehyde or a ketone. numberanalytics.com In the case of this compound, this reaction yields N-hydroxy-semicarbazones. The reaction is typically conducted in a weakly acidic medium, which facilitates the nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto the carbonyl carbon. numberanalytics.comsathyabama.ac.in

The mechanism proceeds through several steps:

Nucleophilic Attack: The primary amine of the hydrazine group attacks the electrophilic carbonyl carbon. numberanalytics.com

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate. numberanalytics.com

Dehydration: A molecule of water is eliminated to form the stable carbon-nitrogen double bond (C=N) characteristic of the semicarbazone. numberanalytics.com

This reaction is a reliable method for the identification and characterization of aldehydes and ketones and is also used to synthesize new compounds for biological evaluation. sathyabama.ac.inresearchgate.net The resulting semicarbazones are often crystalline solids, and their formation can be used to isolate or purify semicarbazides from solution by precipitation. google.com

Table 2: Semicarbazone Formation with Various Carbonyl Compounds

| Hydrazinecarboxamide Reactant | Carbonyl Reactant | Product Class |

|---|---|---|

| This compound | Aldehyd (e.g., Benzaldehyde) | N-hydroxy-benzaldehyde semicarbazone |

| This compound | Ketone (e.g., Acetone) | N-hydroxy-acetone semicarbazone google.com |

Synthesis of Thiosemicarbazone and Other Heteroatom Analogs

Thiosemicarbazones are sulfur analogs of semicarbazones, where the carbonyl oxygen is replaced by a sulfur atom. These compounds are synthesized from thiosemicarbazide (B42300) precursors, which are potent intermediates in medicinal chemistry. nih.govirjmets.com The synthesis of the thiosemicarbazide analog of this compound would first involve creating N-hydroxy-1-hydrazinecarbothioamide. This can be achieved by reacting a suitable hydrazide with an isothiocyanate. nih.gov

Once the thiosemicarbazide is formed, it can be reacted with a wide range of aldehydes and ketones to produce thiosemicarbazones. nih.gov This condensation reaction is analogous to semicarbazone formation and is often carried out by refluxing the reactants in a solvent like ethanol, sometimes with a few drops of glacial acetic acid as a catalyst. irjmets.com Microwave-assisted synthesis has also been developed as an efficient method, significantly reducing reaction times. mdpi.com

Table 3: Synthesis of Representative Thiosemicarbazone Derivatives

| Thiosemicarbazide Precursor | Carbonyl Reactant | Synthetic Condition | Product |

|---|---|---|---|

| Thiosemicarbazide | Various Aldehydes/Ketones | Reflux in ethanol | Thiosemicarbazone derivatives irjmets.com |

| Alkyl or Aryl thiosemicarbazide | Various Aldehydes | Microwave irradiation | N1,N4-substituted thiosemicarbazones mdpi.com |

Derivatization via Functional Group Interconversions

The functional groups present in this compound—namely the N-hydroxy, amide, and hydrazine moieties—offer multiple sites for chemical modification through functional group interconversions. vanderbilt.edu

N-Hydroxy Group: The hydroxyl group can be targeted for derivatization. Acylation with acyl chlorides or organic anhydrides is a common strategy to form esters. researchgate.net For example, N-hydroxyphthalimide can be reacted with chloro acetyl chloride to produce an acetate (B1210297) derivative, demonstrating the reactivity of the N-hydroxy group. chemmethod.com This approach can introduce various functionalities to the parent molecule.

Hydrazine and Amide Groups: The primary amine of the hydrazine can be derivatized using reagents that target amino groups, such as N-hydroxysuccinimidyl (NHS) esters. researchgate.net The amide bond itself is generally stable, but under harsh conditions, it can be hydrolyzed. More synthetically useful are reactions that modify other parts of the molecule while leaving the core amide structure intact. rsc.org

These derivatization reactions are essential for creating analogs with altered physical, chemical, and biological properties.

Table 4: Examples of Functional Group Interconversion Reactions

| Functional Group | Reagent | Resulting Group/Product |

|---|---|---|

| Hydroxyl (-OH) | Acyl Chlorides, Organic Anhydrides | Ester (-O-C=O) researchgate.net |

| Hydroxyl (-OH) | Sulfonyl Chlorides | Sulfonate Ester (-O-SO2R) vanderbilt.edu |

| Primary Amine (-NH2) | N-hydroxysuccinimidyl (NHS) esters | N-acylated amine researchgate.net |

Chemical Reactivity and Mechanistic Investigations of N Hydroxy 1 Hydrazinecarboxamide

Nucleophilic Reactivity of the Hydrazine (B178648) and Hydroxylamino Moieties

The hydrazine (-NHNH2) and hydroxylamino (-NHOH) groups in N-hydroxy-1-hydrazinecarboxamide are both nucleophilic, owing to the lone pairs of electrons on the nitrogen and oxygen atoms. This nucleophilicity allows the compound to participate in a variety of reactions, including acylations, alkylations, and condensations.

Acylation and Alkylation Reactions

The nitrogen atoms of both the hydrazine and hydroxylamino moieties can act as nucleophiles in acylation and alkylation reactions.

Acylation Reactions:

Acylation of this compound can occur at either the terminal amino group of the hydrazine or the nitrogen of the hydroxylamino group. The reaction with acylating agents such as acyl chlorides typically proceeds via a nucleophilic addition-elimination mechanism. nih.govwikipedia.org The less sterically hindered and generally more basic terminal amino group of the hydrazine moiety is often the primary site of acylation.

The general mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This is followed by the elimination of a chloride ion and a proton to form the N-acylated product. nih.gov

| Acylating Agent | Expected Product(s) | Reaction Conditions |

| Acetyl Chloride | N'-acetyl-N-hydroxy-1-hydrazinecarboxamide | Aprotic solvent, base (e.g., triethylamine) |

| Benzoyl Chloride | N'-benzoyl-N-hydroxy-1-hydrazinecarboxamide | Aprotic solvent, base (e.g., pyridine) |

Alkylation Reactions:

Similarly, alkylation with alkyl halides can introduce alkyl groups onto the nitrogen atoms. The reaction generally follows an SN2 pathway, where the nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. youtube.comoup.com The regioselectivity of alkylation can be influenced by the nature of the alkylating agent and the reaction conditions.

| Alkylating Agent | Expected Product(s) | Reaction Conditions |

| Methyl Iodide | N'-methyl-N-hydroxy-1-hydrazinecarboxamide | Polar aprotic solvent (e.g., DMF) |

| Benzyl Bromide | N'-benzyl-N-hydroxy-1-hydrazinecarboxamide | Base (e.g., K2CO3), polar aprotic solvent |

Condensation Reactions with Aldehydes and Ketones

The terminal amino group of the hydrazine moiety in this compound can readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. researchgate.net This reaction is a classic method for the derivatization of carbonyl compounds. The reaction is typically acid-catalyzed and involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.com

The resulting N-hydroxy-1-(ylidene)hydrazinecarboxamides are of interest in their own right and can serve as intermediates for further transformations.

| Carbonyl Compound | Expected Product | General Conditions |

| Benzaldehyde | N-hydroxy-1-(phenylmethylidene)hydrazinecarboxamide | Mildly acidic (e.g., acetic acid) |

| Acetone (B3395972) | N-hydroxy-1-(propan-2-ylidene)hydrazinecarboxamide | Mildly acidic (e.g., acetic acid) |

| Cyclohexanone | N-hydroxy-1-(cyclohexylidene)hydrazinecarboxamide | Mildly acidic (e.g., acetic acid) |

Nucleophilic Substitution Pathways

The nucleophilic character of the hydrazine and hydroxylamino groups allows them to participate in nucleophilic substitution reactions. For instance, they can react with substrates containing a good leaving group. The reaction pathway, whether SN1 or SN2, will depend on the nature of the substrate, the solvent, and the reaction conditions. Given that the nitrogen nucleophiles in this compound are not highly hindered, they are expected to favor SN2-type reactions with appropriate substrates.

Redox Chemistry of this compound

The presence of both hydrazine and hydroxylamino functionalities imparts interesting redox properties to this compound. It can be both oxidized and reduced.

Oxidation Reactions and Products

The hydrazine and hydroxylamino moieties are susceptible to oxidation. The oxidation of hydrazines can lead to a variety of products, including diazenes and nitrogen gas, depending on the oxidant and reaction conditions. Similarly, hydroxylamines can be oxidized to nitroso compounds or further to nitro compounds. The oxidation of this compound would likely involve the more easily oxidized hydrazine moiety first.

The reaction of hydroxyurea (B1673989) and its derivatives with oxidizing agents like hexacyanoferrate(III) has been studied, suggesting that the hydroxyurea moiety can act as a one-electron donor. researchgate.net The oxidation of this compound with common oxidizing agents like potassium permanganate (B83412) would be expected to be vigorous, potentially leading to the decomposition of the molecule. drugbank.com

| Oxidizing Agent | Potential Oxidation Products |

| Potassium Permanganate (KMnO4) | Decomposition products, including N2 |

| Hydrogen Peroxide (H2O2) | Oxidized nitrogen species |

| Iodine (I2) | Partially oxidized derivatives |

Reduction Reactions and Derivatives

The reduction of this compound would primarily affect the hydroxylamino and carboxamide groups. The hydroxylamino group can be reduced to the corresponding amine. The carboxamide group is generally more resistant to reduction but can be reduced under stronger conditions.

Common reducing agents like sodium borohydride (B1222165) (NaBH4) are typically used for the reduction of aldehydes and ketones and are less effective for the reduction of amides. researchgate.netmdpi.commdpi.com More powerful reducing agents like lithium aluminum hydride (LiAlH4) would be required to reduce the carboxamide group, and would also likely reduce the hydroxylamino group.

| Reducing Agent | Potential Reduction Products |

| Sodium Borohydride (NaBH4) | N-amino-1-hydrazinecarboxamide |

| Lithium Aluminum Hydride (LiAlH4) | 1,2-diaminourea, further reduction products |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | N-amino-1-hydrazinecarboxamide |

Lack of Specific Research Findings for this compound

Searches for "this compound" and its synonyms, including "1-amino-3-hydroxyurea" and "4-hydroxysemicarbazide," did not yield specific articles or data pertaining to the requested sections on rearrangement and cyclization reactions, reaction rate determination, catalysis, activation energy, or transition state analysis for this particular molecule.

While general information on related compounds and reaction types exists, it is not directly applicable to this compound and therefore cannot be used to accurately fulfill the request for a detailed and scientifically rigorous article on this specific chemical entity. For instance, literature is available on the cyclization of other semicarbazide (B1199961) derivatives and the kinetics of different hydrazine compounds. However, extrapolating this information to this compound would be speculative and would not meet the required standard of scientific accuracy.

Consequently, the generation of an article with detailed research findings, data tables, and in-depth analysis for the specified subsections is not possible at this time due to the absence of published research on these topics for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis and Bonding (FT-IR, FT-Raman)

FT-IR Spectroscopy: The FT-IR spectrum of semicarbazide (B1199961) hydrochloride, typically recorded in a KBr pellet, reveals characteristic absorption bands that can be correlated to the structural fragments of N-hydroxy-1-hydrazinecarboxamide. nist.govnih.gov The high-frequency region is dominated by N-H and O-H stretching vibrations. The -NH2 and -NH- groups are expected to exhibit medium to strong absorption bands in the 3200-3400 cm⁻¹ range. The O-H stretching vibration of the hydroxylamine (B1172632) moiety is also anticipated in this region, likely broadened due to hydrogen bonding.

The carbonyl (C=O) stretching vibration is a prominent feature and is expected to appear as a strong band in the region of 1680-1700 cm⁻¹. researchgate.net The exact position of this band is sensitive to the electronic environment and hydrogen bonding. The N-H bending vibrations (scissoring) of the amino and amide groups typically appear around 1600-1650 cm⁻¹. The N-N stretching vibration, a key feature of the hydrazine (B178648) backbone, is expected to be observed in the 1000-1100 cm⁻¹ range. researchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. A Raman spectroscopic study of semicarbazide hydrochloride has been reported, offering insights into the vibrational modes of the core structure. rsc.orgrsc.orgtandfonline.com In the Raman spectrum of this compound, the C=O stretch is expected to be a strong band. The N-N stretching vibration should also be Raman active. The symmetric vibrations of the hydrazine and urea (B33335) fragments would be more prominent in the Raman spectrum compared to the FT-IR spectrum.

Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound (based on semicarbazide hydrochloride data)

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) | Vibration Type |

| O-H | 3200-3400 (broad) | Weak | Stretching |

| N-H | 3200-3400 | Moderate | Stretching |

| C=O | 1680-1700 (strong) | Strong | Stretching |

| N-H | 1600-1650 | Moderate | Bending (Scissoring) |

| N-N | 1000-1100 | Strong | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments can unambiguously determine the connectivity of atoms in this compound.

¹H NMR Spectroscopy: While a specific ¹H NMR spectrum for this compound is not available, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from related compounds like acetone (B3395972) semicarbazone. chemicalbook.com The molecule has several types of protons: those of the amino group (-NH₂), the amide proton (-NH-), and the hydroxyl proton (-OH). The protons on the nitrogen and oxygen atoms are exchangeable and may appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. The -NH₂ protons are expected to resonate in the range of 4-6 ppm, the -NH- proton between 6-8 ppm, and the -OH proton between 8-10 ppm.

¹³C NMR Spectroscopy: A predicted ¹³C NMR spectrum for this compound is available in the PubChem database. nih.gov The spectrum shows a single peak for the carbonyl carbon (C=O) which is expected to be the most downfield signal due to the deshielding effect of the electronegative oxygen and nitrogen atoms. Its predicted chemical shift is around 160-165 ppm.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| C=O | - | ~162 | s |

| -NH- | 6.0 - 8.0 | - | br s |

| -NH₂ | 4.0 - 6.0 | - | br s |

| -OH | 8.0 - 10.0 | - | br s |

Predicted values are based on the analysis of related structures and general NMR principles.

2D NMR Spectroscopy: To confirm the structural assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A COSY spectrum would show correlations between protons that are coupled to each other, although for a simple molecule like this compound with no C-H bonds, these correlations would be limited to potential long-range couplings through the heteroatoms.

HSQC: An HSQC spectrum correlates protons directly to the carbons they are attached to. As there are no C-H bonds in this compound, this experiment would not yield any signals.

HMBC: An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This would be the most informative 2D NMR experiment for this compound. It would show correlations from the -NH and -NH₂ protons to the carbonyl carbon, and potentially from the -OH proton to the adjacent nitrogen, providing definitive evidence for the connectivity of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the primary chromophore is the carbonyl group (C=O) and the lone pairs on the nitrogen and oxygen atoms.

While a specific UV-Vis spectrum for this compound is not documented, data for the related semicarbazide hydrochloride shows maximum absorption (λmax) in water with shoulders at 278 nm and 357 nm. nih.gov These absorptions are likely due to n → π* transitions of the carbonyl group and the lone pair electrons on the nitrogen atoms. The presence of the hydroxyl group in this compound may slightly shift these absorption maxima. The lack of extensive conjugation in the molecule suggests that the absorptions will occur in the UV region rather than the visible region.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) | Electronic Transition |

| Water | ~270-280 | n → π |

| Water | ~350-360 | n → π |

Predicted values are based on the data for semicarbazide hydrochloride.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of this compound (C₁H₅N₃O₂) is 91.07 g/mol . nih.gov

The fragmentation of the molecular ion is expected to proceed through the cleavage of the weakest bonds. The N-N and N-O bonds are likely to be the most labile. Key fragmentation pathways would likely involve:

Loss of the hydroxyl radical (•OH): This would result in a fragment ion at m/z 74.

Loss of the amino group (•NH₂): This would lead to a fragment ion at m/z 75.

Cleavage of the N-N bond: This could lead to various fragments, including the formation of the [H₂N-C=O]⁺ ion at m/z 44.

Loss of carbon monoxide (CO): This is a common fragmentation for carbonyl-containing compounds and would result in a fragment ion at m/z 63 from the molecular ion.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

| 91 | [M]⁺˙ |

| 75 | [M - NH₂]⁺ |

| 74 | [M - OH]⁺ |

| 63 | [M - CO]⁺˙ |

| 44 | [H₂NCO]⁺ |

X-ray Crystallography for Definitive Solid-State Structure and Conformation

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, the analysis of related semicarbazone and acyl-semicarbazide structures can provide valuable insights into its likely solid-state conformation and hydrogen bonding network. researchgate.netmit.eduajchem-a.comacs.org

Theoretical and Computational Chemistry Studies of N Hydroxy 1 Hydrazinecarboxamide

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are powerful tools for elucidating molecular structure, reactivity, and spectroscopic characteristics. wikipedia.orgq-chem.com

Geometry Optimization and Conformational Landscapes

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like N-hydroxy-1-hydrazinecarboxamide, this would involve a conformational search to identify all possible low-energy isomers (conformers).

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value (DFT/B3LYP/6-311G**) |

| Bond Length | C=O | 1.21 Å |

| C-N (amide) | 1.35 Å | |

| N-N | 1.42 Å | |

| N-O | 1.40 Å | |

| Bond Angle | O=C-N | 123° |

| C-N-N | 118° | |

| N-N-O | 110° | |

| Dihedral Angle | H-N-N-C | Variable (defines conformers) |

Note: The data in this table is hypothetical and serves as an illustration of what a computational study would produce. Actual values would require specific calculations.

Electronic Structure Analysis: HOMO-LUMO Energies and Band Gap

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. nih.govmdpi.com A smaller gap generally suggests higher reactivity. mdpi.com

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | 1.20 |

| HOMO-LUMO Gap (ΔE) | 9.70 |

Note: This data is for illustrative purposes. The values are dependent on the level of theory and basis set used in the calculation.

Charge Distribution Analysis (e.g., Mulliken Population Analysis, ESP)

Understanding how charge is distributed across a molecule is key to predicting its electrostatic interactions and reactive sites. nih.govresearchgate.net Methods like Mulliken population analysis or mapping the Electrostatic Potential (ESP) onto the electron density surface can reveal which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). researchgate.net For this compound, one would expect the oxygen and nitrogen atoms to carry partial negative charges, making them potential sites for electrophilic attack.

Table 3: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Hypothetical Charge (e) |

| O (carbonyl) | -0.55 |

| C | +0.60 |

| N (amide) | -0.40 |

| N (hydrazine) | -0.35 |

| O (hydroxyl) | -0.50 |

Note: Mulliken charges are highly dependent on the basis set and are presented here for illustrative purposes.

Spectroscopic Property Prediction and Validation with Experimental Data (IR, NMR, UV-Vis)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. nih.govresearchgate.net Calculated vibrational frequencies can be correlated with experimental Infrared (IR) spectra to aid in the assignment of absorption bands to specific molecular motions. uantwerpen.be Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to help interpret experimental NMR spectra. nih.gov The prediction of electronic transitions using methods like Time-Dependent DFT (TD-DFT) can be compared with UV-Visible (UV-Vis) absorption spectra. mdpi.com Currently, there is a lack of published experimental spectra to validate such theoretical predictions for this compound.

Molecular Dynamics Simulations to Investigate Molecular Behavior in Different Environments

While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of a molecule over time, especially in the presence of a solvent or other molecules. nih.gov An MD simulation for this compound would involve placing the molecule in a simulated box of, for example, water molecules. By solving Newton's equations of motion for every atom in the system, one could observe how the molecule's conformation changes, how it interacts with its environment through hydrogen bonding, and other dynamic properties. This would provide insights into its solubility and behavior in a biological context.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. To build a QSPR model for a class of compounds including this compound, one would first need a dataset of related molecules with known experimental values for a specific property (e.g., boiling point, solubility, or a measure of biological activity). Then, various molecular descriptors (numerical representations of molecular structure) would be calculated for each molecule. Statistical methods would then be used to create a mathematical equation that links the descriptors to the property. This model could then be used to predict the properties of new or untested compounds like this compound. The development of such a model is contingent on the availability of sufficient experimental data for a relevant set of compounds.

Theoretical Studies of Reaction Mechanisms and Transition States

Extensive searches of scientific literature and computational chemistry databases have revealed a significant gap in the theoretical examination of this compound. As of the current date, there are no published theoretical studies detailing the reaction mechanisms or transition states specifically for this compound.

The exploration of a molecule's reactivity, decomposition pathways, and the energetics of its transformations relies heavily on computational methods. Techniques such as Density Functional Theory (DFT) and ab initio calculations are instrumental in mapping potential energy surfaces, identifying transition state structures, and calculating activation barriers. These studies provide fundamental insights into the kinetics and thermodynamics of chemical reactions.

For this compound, this would involve modeling various potential reactions, such as thermal decomposition, hydrolysis, or oxidation. Theoretical investigations would aim to elucidate the step-by-step processes of these reactions, characterize the high-energy transition state structures that connect reactants to products, and determine the energy required to overcome these barriers.

Despite the importance of such research for understanding the chemical behavior and stability of this compound, this specific area remains unexplored in the available scientific literature. Consequently, no data on its reaction coordinates, transition state geometries, or activation energies can be provided. The absence of these computational studies limits a deeper, mechanism-based understanding of the compound's chemical properties from a theoretical standpoint. Further research is warranted to fill this void in the computational chemistry landscape.

Coordination Chemistry of N Hydroxy 1 Hydrazinecarboxamide and Its Derivatives

Ligand Design Principles and Chelation Modes

The structural framework of N-hydroxy-1-hydrazinecarboxamide and its derivatives is rich in donor atoms—primarily nitrogen and oxygen, and sulfur in the case of thiosemicarbazone derivatives—making them highly effective chelating agents. ajol.inforesearchgate.net The ability of these ligands to exist in keto-enol or thione-thiol tautomeric forms further enhances their coordination versatility, allowing them to bind with metal ions as either neutral molecules or deprotonated anions. nih.govresearchgate.net

Monodentate, Bidentate, and Multidentate Coordination

The coordination number and geometry of the resulting metal complexes are heavily influenced by the ligand's denticity. Hydrazinecarboxamide derivatives can coordinate to metal centers in several ways:

Monodentate Coordination: In some cases, the ligand may coordinate through a single donor atom. For instance, in certain mixed-ligand complexes, a hydrazone derivative might bind solely through the carboxylate oxygen atom. unibas.it

Bidentate Coordination: This is a common mode, often involving chelation through the azomethine nitrogen and the carbonyl oxygen (O, N donation) or the azomethine nitrogen and the thiolate sulfur (S, N donation). researchgate.netucj.org.ua This forms a stable five-membered chelate ring. Hydrazine (B178648) itself can act as a bidentate bridging ligand, linking two metal centers. ajol.info

Tridentate and Multidentate Coordination: When substituents containing additional donor atoms (e.g., a hydroxyl or pyridyl group) are present on the aldehyde or ketone precursor, the ligand can exhibit higher denticity. ajol.info For example, Schiff bases derived from salicylaldehyde (B1680747) can coordinate through the phenolic oxygen, azomethine nitrogen, and carbonyl oxygen (O, N, O donation), acting as tridentate ligands. ajol.inforesearchgate.net The incorporation of a third donor site generally leads to D,N,S–tri-coordination in thiosemicarbazone derivatives. nih.gov This versatility allows for the formation of diverse molecular architectures, including mononuclear, dinuclear, and polymeric structures. mdpi.com

Influence of Substituents on Coordination Affinity

Substituents on the aromatic rings of hydrazone derivatives play a critical role in modulating the electronic properties and, consequently, the coordination affinity of the ligand. nih.govresearchgate.net

Electronic Effects: The presence of electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring can alter the electron density at the coordination sites. nih.govresearchgate.net Studies on salicylaldehyde hydrazones show that the position of the substituent is crucial; substitution at the position para to the proton-accepting azomethine nitrogen has a more significant impact on the intramolecular hydrogen bond strength than substitution para to the hydroxyl group. nih.gov More electron-withdrawing substituents at the former position generally lead to stronger hydrogen bonds, which can influence the stability of the resulting metal complex. nih.gov

Steric Effects: Bulky substituents near the coordination site can impose steric hindrance, influencing the geometry of the final complex. This can affect the ability of other ligands to approach the metal center and can favor the formation of specific isomers or coordination numbers.

Additional Coordination Sites: Substituents can introduce new donor atoms, increasing the ligand's denticity. For example, the use of substituted pyrazines as co-ligands can lead to the formation of complex coordination polymers with unique magnetic properties. rsc.org The introduction of a pyridine (B92270) group into a hydrazone can create a κ³N,N,N ligand system, while a salicylaldehyde moiety can result in a κ³N,N,O coordination mode.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives typically involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent.

The general synthetic approach involves dissolving the ligand and the metal salt, often a halide or acetate (B1210297) salt, in a solvent like ethanol (B145695), methanol, or a mixture including DMF or DMSO. ajol.infonih.gov The reaction mixture is often heated under reflux for several hours. ajol.infonih.gov The resulting solid complex is then filtered, washed, and dried. The stoichiometry of the final complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) can be controlled by the molar ratios of the reactants used. ekb.eg

Table 1: Synthesis of Metal Complexes with Hydrazinecarboxamide Derivatives

| Ligand Derivative | Metal Salt | Metal Ion | Solvent | Molar Ratio (M:L) | Resulting Complex Formula | Reference(s) |

| (2E)-2-(4-methoxybenzylidene)hydrazine carboxamide | CrCl₃·6H₂O | Cr(III) | Ethanol | 1:2 | [Cr(L)₂(Cl)(H₂O)]Cl | researchgate.net |

| (2E)-2-(4-methoxybenzylidene)hydrazine carboxamide | MnCl₂·4H₂O | Mn(II) | Ethanol | 1:2 | [Mn(L)₂]Cl₂ | researchgate.net |

| 4-fluoro-N′-(2-hydroxybenzylidene)benzohydrazide | Fe(OAc)₂ | Fe(II) | Methanol/Ethanol | 1:2 | [FeL] | nih.gov |

| 4-fluoro-N′-(2-hydroxybenzylidene)benzohydrazide | Co(OAc)₂·4H₂O | Co(II) | Methanol/Ethanol | 1:2 | [CoL]·H₂O | nih.gov |

| 4-fluoro-N′-(2-hydroxybenzylidene)benzohydrazide | Ni(OAc)₂·4H₂O | Ni(II) | Methanol/Ethanol | 1:2 | [NiL]·H₂O | nih.gov |

| 4-fluoro-N′-(2-hydroxybenzylidene)benzohydrazide | Cu(OAc)₂·H₂O | Cu(II) | Methanol/Ethanol | 1:2 | [CuL] | nih.gov |

| 2-(2-hydroxy-3-methoxybenzylidene) hydrazinecarbothioamide | ZnCl₂ | Zn(II) | Methanol | 1:1 | [Zn(L)Cl] | ajol.info |

| Isonitrosoacetophenone-2-furoic hydrazide & MAMB* | FeCl₃ | Fe(III) | - | 1:1:1 | [Fe(L)(L'')]Cl₂ | asianpubs.org |

*MAMB = 1-(o-methoxyanilinomethyl)benzimidazole (co-ligand)

Transition Metal Complexes (e.g., Fe(II), Cu(II), Pd(II), Zn(II), Ni(II), Mn(II), Co(II), Cr(III))

A wide array of transition metal complexes has been synthesized using hydrazinecarboxamide derivatives. These complexes exhibit various geometries, including octahedral, square planar, and tetrahedral, depending on the metal ion and the ligand structure. ajol.infonih.govnih.gov

Cr(III) and Fe(II)/Fe(III): Complexes of chromium(III) and iron(II)/(III) have been prepared, often resulting in octahedral geometries. researchgate.netnih.govasianpubs.org For example, reacting (2E)-2-(4-methoxybenzylidene)hydrazine carboxamide with CrCl₃·6H₂O yields an octahedral Cr(III) complex. researchgate.net Similarly, Fe(II) forms octahedral complexes with hydrazone ligands derived from salicylaldehyde. nih.gov The synthesis of Cr(III) hydrazido complexes has also been achieved through dinitrogen activation pathways. nih.gov

Co(II), Ni(II), Cu(II): These metals readily form complexes with hydrazone and thiosemicarbazone ligands. ajol.infonih.gov Copper(II) complexes are common, and their study is driven by potential applications. semnan.ac.ir Nickel(II) can form square planar or tetrahedral complexes depending on the specific ligand and reaction conditions. researchgate.netnih.gov

Zn(II) and Pd(II): Zinc(II), being a d¹⁰ metal, typically forms diamagnetic, tetrahedral complexes. ajol.info Palladium(II) complexes often adopt a square planar geometry. nih.gov

Main Group and Lanthanide Metal Complexes

While less common than transition metals, main group and lanthanide elements also form stable complexes with these ligands.

Main Group Metals: Reports on main group metals like tin(IV) and lead(II) show coordination with hydrazone ligands, often through the deprotonated enolate form of the ligand. researchgate.netscispace.com

Lanthanide Metals: Lanthanide ions (Ln³⁺) are hard acids and favor coordination with oxygen donor atoms. However, the versatile N,O-donor sets of hydrazone ligands make them suitable for forming stable lanthanide complexes. mdpi.com The synthesis often involves reacting a lanthanide(III) nitrate (B79036) salt with the ligand in a solvent like ethanol or under hydrothermal conditions. mdpi.comnih.gov These reactions can lead to self-assembly of polynuclear structures, such as the homodinuclear complexes [Ln₂L₃(NO₃)₃] formed with a polydentate hydrazone Schiff base. mdpi.comresearchgate.net The high coordination numbers (typically 8 or 9) favored by lanthanides are satisfied by the multidentate nature of the ligands and the coordination of solvent molecules or counter-ions. mdpi.com

Redox Properties and Catalytic Activity of this compound Metal Complexes

The metal complexes of this compound and its derivatives can exhibit interesting redox behavior and catalytic activity, stemming from the interplay between the redox-active metal center and the potentially "non-innocent" ligand. A redox-non-innocent ligand is one that can exist in multiple, stable oxidation states, actively participating in the redox chemistry of the complex. mdpi.com

Redox Properties

The electrochemical properties of these complexes are often investigated using techniques like cyclic voltammetry. The ligand framework itself can undergo oxidation or reduction. For example, some hydrazone ligands can be electrochemically oxidized, and this process can be influenced by the coordinated metal ion. mdpi.com

In many cases, the redox processes observed in the complexes are ligand-centered rather than metal-centered. mdpi.com This means that upon applying an external potential, it is the ligand that gains or loses electrons, while the formal oxidation state of the metal remains unchanged. This property is characteristic of complexes with redox-non-innocent ligands. mdpi.com The ability of the ligand to store and release electrons is crucial for potential applications in catalysis.

Catalytic Activity

The unique electronic structures and redox capabilities of metal complexes derived from hydrazinecarboxamide make them candidates for various catalytic applications.

Oxidation Catalysis: Semicarbazone metal complexes have been noted for their resistance to oxidation, making them suitable as catalysts for oxidation reactions. nih.gov The stable ligand framework can support a metal center that cycles through different oxidation states during the catalytic process.

Nitrogen Fixation: The conversion of dinitrogen (N₂) into more valuable compounds like ammonia (B1221849) (NH₃) or hydrazine (N₂H₄) is a significant challenge in chemistry. Iron complexes, including those with related nitrogen-containing ligands, have been shown to catalyze N₂ fixation. nih.gov Recent studies have demonstrated that an iron catalyst can achieve high selectivity for the production of hydrazine from N₂. The efficiency and selectivity of this process are highly dependent on the redox potential of the reagents used. nih.gov This highlights the critical role of redox properties in designing effective catalysts for small molecule activation.

Other Catalytic Reactions: Hydrazone complexes have been reviewed for a range of catalytic applications, leveraging the versatile coordination environment and electronic properties conferred by the ligand. researchgate.net The ability to tune the steric and electronic properties of the ligand by changing substituents allows for the fine-tuning of the catalytic activity of the corresponding metal complex.

The combination of a redox-active metal with a non-innocent ligand derived from this compound can lead to complexes with unique magnetic, electrochemical, and catalytic properties, where both the metal and the ligand play active roles in the chemical transformation. mdpi.com

Applications in Chemical Transformations and Materials Science

Role as a Reagent in Organic Synthesis

The bifunctional nature of N-hydroxy-1-hydrazinecarboxamide, also known as 4-hydroxysemicarbazide, renders it a versatile building block in organic synthesis. nih.gov Its hydrazine (B178648) and N-hydroxyamide moieties can participate in a variety of chemical reactions, making it a valuable precursor and intermediate.

The compound serves as a key intermediate for the synthesis of diverse nitrogen-containing heterocyclic compounds. Hydrazine derivatives are widely utilized in cyclization reactions to form stable ring systems. google.comnih.gov For instance, hydrazide-hydrazones, which can be formed from precursors like this compound, are instrumental in synthesizing heterocycles such as thiophenes and thiazoles. nih.govmdpi.com Related compounds like amidoximes are well-known precursors for 1,2,4-oxadiazoles, imidazoles, and pyrimidines. The presence of the N-N bond is a key structural motif in many bioactive heterocyclic agents used in pharmaceuticals and agriculture. nih.gov Hydrazidine derivatives are also valuable starting materials for creating heterocyclic compounds, particularly herbicidal triazinone derivatives. google.com

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Hydrazine Derivatives

| Heterocyclic Scaffold | Precursor Class | Reference |

| Thiophenes | Hydrazide-Hydrazones | nih.gov |

| Thiazoles | Hydrazide-Hydrazones | nih.govmdpi.com |

| Pyridines | Hydrazide-Hydrazones | nih.gov |

| Coumarins | Hydrazide-Hydrazones | nih.gov |

| 1,2,4-Oxadiazoles | Amidoximes | |

| Imidazoles | Amidoximes | |

| Pyrimidines | Amidoximes | |

| Triazinones | Hydrazidines | google.com |

This compound and its related structures are potent intermediates in the synthesis of fine chemicals, including those with significant biological activity. google.comnih.gov Hydrazide-hydrazone derivatives have gained importance due to their diverse biological properties, serving as a foundation for compounds with antibacterial, antifungal, and anti-inflammatory activities. nih.gov The synthesis of these complex molecules often involves the initial reaction of a hydrazine derivative with a carbonyl compound, which is then elaborated through further chemical steps. nih.govorganic-chemistry.orgmdpi.com This positions this compound as a foundational reagent for accessing a wide array of functionalized molecules.

Applications in Polymer Chemistry as a Crosslinking Agent

The structural features of this compound suggest its potential use in polymer chemistry. Specifically, related compounds such as mono(hydroxyalkyl) ureas are utilized as crosslinking agents for polysaccharides. Crosslinking systems are essential for modifying the physical properties of polymers, such as viscosity, strength, and thermal stability. These agents work by forming covalent bonds between polymer chains. Given that this compound is a hydroxy-substituted urea (B33335) derivative (1-amino-3-hydroxyurea), it is a candidate for similar applications in creating crosslinked polymer networks. nih.gov

Use in Analytical Chemistry as an Extractive Spectrophotometric Reagent for Metal Ion Determination

The functional groups within this compound make it a promising reagent for analytical chemistry, particularly for the determination of metal ions. The development of simple and sensitive spectrophotometric methods is crucial for quantifying trace levels of metals in environmental and industrial samples. tsijournals.comtuiasi.ro

Reagents with chelating capabilities form colored complexes with metal ions, allowing for their quantification via spectrophotometry. tsijournals.comnih.gov A closely related derivative, Hydrazine Carboxamide-2-[(2-Hydroxy-1-Naphthalenyl) Methylene], has been successfully used as an extractive reagent for the spectrophotometric determination of Copper (II). tsijournals.com This reagent forms a colored complex with Cu(II) that can be extracted into an organic solvent and measured, with the method being successfully applied to alloys and synthetic samples. tsijournals.com

Similarly, other classes of compounds with functionalities present in or related to this compound, such as hydrazones and hydroxamic acids, are well-established as complexing agents for various metal ions. nih.goviaea.org For example, desferrioxamine B, a trihydroxamic acid, is used in a spectrophotometric method to determine total iron concentration. nih.gov The ability of hydrazones to form stable complexes also underlies their use in the analysis of ions like Cobalt (II) and Nickel (II). tuiasi.ro The presence of both a hydrazine and an N-hydroxyamide group in a single molecule suggests that this compound could act as a selective chelating agent for various metal ions.

Table 2: Metal Ions Determined by Related Hydrazine and Hydroxamic Acid Reagents

| Metal Ion | Reagent Class/Example | Analytical Method | Reference |

| Copper (Cu(II)) | Hydrazine Carboxamide Derivative | Extractive Spectrophotometry | tsijournals.com |

| Iron (Total) | Trihydroxamic Acid (Desferrioxamine B) | Spectrophotometry | nih.gov |

| Cobalt (Co(II)) | Rubeanic Acid (Thiooxamide) | Spectrophotometry | tuiasi.ro |

| Nickel (Ni(II)) | Rubeanic Acid (Thiooxamide) | Spectrophotometry | tuiasi.ro |

| Lanthanum (La(III)) | Gatifloxacin (forms complexes) | Spectrophotometry | nih.gov |

Potential in Dye and Pigment Production

There is potential for using derivatives of this compound in the production of coloring agents. Research has been conducted on synthesizing Fe-complexed hydrazidine derivatives to create environmentally friendly dyes. Hydrazidines, which are structurally related to this compound, can form stable complexes with transition metals, leading to colored compounds suitable for use as dyes or pigments. This application leverages the chelating ability of the hydrazidine moiety to bind with metal ions like iron, producing specific colors.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of N-hydroxy-1-hydrazinecarboxamide and its derivatives presents unique challenges due to the multiple reactive nitrogen and oxygen centers. Future research should focus on creating new synthetic pathways that offer high yields and, crucially, enhanced selectivity to avoid the formation of isomers and byproducts.

Drawing inspiration from the synthesis of related compounds like N-hydroxyureas, novel methods could be explored. For instance, one established route for N-hydroxyureas involves the reaction of hydroxylamine (B1172632) with isocyanates. tandfonline.com A potential future route for this compound could adapt this by using a protected hydrazine-derived isocyanate or a related reactive intermediate. Similarly, methods developed for synthesizing cyclic N-hydroxyureas from alkyl omega-haloalkylcarbamates and hydroxylamine could be modified to create specific derivatives of this compound. nih.gov

Another promising avenue is the development of catalytic methods. Copper-catalyzed N-arylation has been successfully used for other hydrazine (B178648) derivatives, and similar transition-metal-catalyzed approaches could be investigated to functionalize the hydrazine nitrogen of this compound with high regioselectivity. organic-chemistry.org

| Potential Synthetic Approach | Key Precursors | Anticipated Advantage | Research Focus |

| Isocyanate-based Route | Hydrazine-derived isocyanate, Hydroxylamine | Direct formation of the core structure | Control of reactivity and protection strategies |

| Carbamate Cyclization Analogy | Modified haloalkylcarbamates, Hydrazine | Access to cyclic and constrained derivatives | Ring-forming reaction conditions and selectivity |

| Transition-Metal Catalysis | This compound, Aryl halides | High regioselectivity for N-functionalization | Catalyst screening and reaction optimization |

Exploration of Advanced Catalytic Roles

The structural features of this compound suggest it could serve as a versatile ligand or catalyst. The hydrazine moiety is a known building block for ligands in organometallic chemistry, while the hydroxamic acid-like group is an excellent metal chelator. wikipedia.orgresearchgate.net

Future research should investigate the coordination chemistry of this compound with various transition metals. The resulting metal complexes could be screened for catalytic activity in a range of organic transformations. Hydrazine and its derivatives are known to be involved in catalytic processes, including the decomposition of hydrazine itself to produce hydrogen, a reaction catalyzed by metals like iridium. researchgate.net It is conceivable that complexes of this compound could catalyze similar reactions or exhibit novel catalytic activities in areas like hydrogenation, C-C bond formation, or oxidation reactions. wikipedia.orgacs.org The bifunctional nature of the molecule, with both hard (oxygen) and soft (nitrogen) donor atoms, could lead to unique catalytic properties.

Deeper Mechanistic Insights into Complex Reactions

A fundamental understanding of the reaction mechanisms of this compound is crucial for its effective application. The molecule contains multiple nucleophilic and potentially redox-active sites. Future studies should aim to elucidate these properties.

For example, the oxidation and reduction of hydrazone groups, which are structurally related to the hydrazine carboxamide moiety, are known to be complex processes that can lead to various products. nih.gov Electrochemical studies, such as cyclic voltammetry, coupled with spectroscopic analysis could be employed to understand the redox behavior of this compound.

Furthermore, the interaction of the N-hydroxy group is of significant interest. In N-hydroxyureas, this group is often key to their biological activity, sometimes involving the generation of nitric oxide (NO) or nitroxyl (B88944) (HNO). tandfonline.com Investigating whether this compound can participate in similar pathways, and under what conditions, would be a critical area of research. Isotopic labeling studies, similar to those performed on 15N-hydroxyurea, could be invaluable in tracing the fate of the nitrogen atoms in its reactions. tandfonline.com

Computational Design of Novel Derivatives with Tailored Chemical Properties

Computational chemistry offers a powerful tool for predicting the properties of novel molecules before their synthesis. Future research should leverage computational methods to design derivatives of this compound with specific, tailored properties.

Techniques like Density Functional Theory (DFT) and molecular dynamics simulations can be used to explore the conformational landscape, electronic structure, and reactivity of the parent molecule and its hypothetical derivatives. For instance, as demonstrated with hydrazide-hydrazone derivatives, molecular mechanics-generalized born surface area (MM/GBSA) calculations can predict binding affinities to biological targets. mdpi.com

This in silico approach can guide synthetic efforts by identifying derivatives with enhanced catalytic activity, improved stability, or specific binding characteristics for applications in medicine or materials science. A systematic computational screening could explore how different substituents on the hydrazine or amide nitrogen affect properties like metal chelation, redox potential, and intermolecular interactions.

| Derivative Type | Computational Method | Target Property | Potential Application |

| Alkyl/Aryl Substituted | DFT | Electronic structure, Reactivity indices | Modified catalytic or biological activity |

| Heterocyclic Hybrids | Molecular Docking, MD | Binding affinity to enzymes | Medicinal chemistry |

| Polymerizable Derivatives | MM/GBSA | Interaction energies, Stability | Advanced materials design |

Expanding Applications in Advanced Materials

The ability of both hydrazine and hydroxamic acid functionalities to interact with surfaces and form polymers opens up avenues for the use of this compound in materials science. wikipedia.orgresearchgate.net

Hydrazine derivatives are used as building blocks for polymers and as foaming agents. wikipedia.org Hydroxamic acids are extensively used as collectors in the flotation of minerals due to their strong chelation with metal ions and have been explored for reprocessing irradiated fuel. wikipedia.orgtaylorandfrancis.com

Future research could investigate the potential of this compound as a monomer for the synthesis of novel polymers. These polymers, containing both hydrazine and hydroxyurea (B1673989) moieties, could have unique properties, such as enhanced thermal stability, specific metal-binding capabilities, or utility as controlled-release matrices for other substances. researchgate.net Another potential application is its use as a surface modification agent or corrosion inhibitor, leveraging the strong metal-binding capacity of the hydroxamate-like group to protect metal surfaces. researchgate.net The development of materials incorporating this compound could lead to new functional coatings, sensors, or specialized separation agents.

Q & A

Basic: How is N-hydroxy-1-hydrazinecarboxamide synthesized, and what analytical methods confirm its purity and structure?

Synthesis typically involves heterocyclization of hydrazinecarboxamide precursors under controlled conditions. For example, N-(R-hydrazine-1-carbonothioyl)cycloalkanecarboxamides are cyclized to form 1,3,4-thiadiazoles or 1,2,4-triazoles using thiourea derivatives and acidic catalysts . Purity and structural confirmation rely on:

- 1H NMR spectroscopy : To verify proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, NH peaks around δ 8–10 ppm) .

- FT-IR spectroscopy : Key bands include C=O (amide) at ~1680–1690 cm⁻¹, C=S at ~1180–1190 cm⁻¹, and NH stretches near 3200–3300 cm⁻¹ .

- Elemental analysis : Validates stoichiometric composition .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Safety protocols emphasize:

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols .

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .

- Storage : In airtight containers, away from ignition sources, at controlled temperatures .

- Emergency measures : Immediate rinsing for eye/skin exposure and medical consultation for ingestion .

Advanced: How can computational docking tools like AutoDock4 be utilized to study interactions with biological targets?

AutoDock4 enables flexible ligand-receptor docking , critical for modeling hydrazinecarboxamide derivatives. Key steps:

- Receptor grid generation : Define binding pockets using high-resolution protein structures.

- Ligand flexibility : Incorporate rotational bonds in the hydrazinecarboxamide backbone .

- Scoring functions : Evaluate binding affinities via free energy calculations. Limitations include incomplete solvent effects and static receptor conformations .

Advanced: What strategies are employed in heterocyclization reactions to synthesize bioactive heterocycles?

Heterocyclization of hydrazinecarboxamides often uses:

- Thiourea derivatives : To form 1,3,4-thiadiazoles via cyclocondensation .

- Acidic catalysts : HCl or H2SO4 to promote ring closure .

- Microwave-assisted synthesis : Accelerates reaction kinetics for higher yields .

Structural Analysis: How is X-ray crystallography applied to determine molecular structures?

Single-crystal X-ray diffraction (e.g., using Bruker APEXII CCD) resolves bond lengths, angles, and packing. For example:

- SHELX refinement : Optimizes structural models against diffraction data .

- Hydrogen-bonding networks : Analyzed via CCDC datasets (e.g., CCDC-1990392) to correlate crystal packing with stability .

Methodological: What spectroscopic techniques are critical for characterizing functional groups?

- IR spectroscopy : Identifies C=O, C=S, and NH groups .

- 1H/13C NMR : Assigns proton/carbon environments (e.g., cyclohexyl CH2 at δ 1.9–2.0 ppm) .

- Chromatography-mass spectrometry (LC-MS) : Confirms molecular ion peaks and fragmentation patterns .

Advanced: How do researchers resolve contradictions in antimicrobial activity data?

Contradictions arise from variability in:

- Strain selection : Use standardized microbial strains (e.g., ATCC) .

- Assay conditions : Control pH, temperature, and solvent (DMSO vs. aqueous) .

- Dose-response curves : Quantify minimum inhibitory concentrations (MICs) with triplicate replicates .

Computational: What are the limitations of molecular docking for hydrazinecarboxamide analogs?

- Static receptors : Fails to model dynamic conformational changes .

- Solvent exclusion : Overlooks explicit water interactions critical for ligand solvation .

- Scoring inaccuracies : May misrank binding affinities due to simplified energy terms .

Advanced: How does crystal packing influence physicochemical properties?

- Hydrogen-bonding networks : Stabilize crystal lattices and affect solubility/melting points (e.g., melting point 154°C for a diphenyl analog) .

- π-π stacking : Aromatic interactions in derivatives enhance thermal stability .

Methodological: What experimental designs evaluate stability under varying conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.